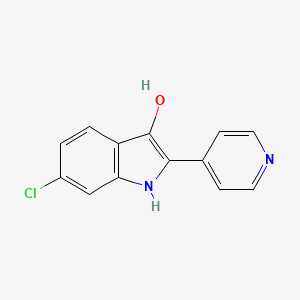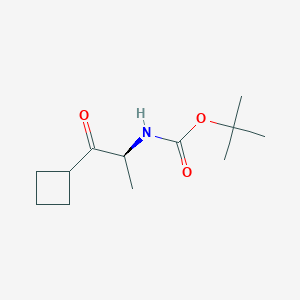![molecular formula C10H12N4 B13163644 (1S)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine](/img/structure/B13163644.png)
(1S)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine is a compound that features a 1,2,4-triazole ring, which is a heterocyclic compound containing three nitrogen atoms. This structure is significant in medicinal chemistry due to its presence in various pharmaceuticals and biologically active molecules. The compound’s unique structure allows it to interact with biological receptors through hydrogen bonding and dipole interactions, making it a valuable scaffold in drug discovery and development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine typically involves the formation of the 1,2,4-triazole ring followed by the attachment of the phenyl and ethanamine groups. One common method involves the reaction of 3-amino-1,2,4-triazole with an aldehyde in the presence of a catalyst to form an imine, which is then reduced to yield the desired compound . Other methods include combinatorial synthesis, solid-phase reactions, and microwave-assisted synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring and phenyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups onto the triazole or phenyl ring .
Applications De Recherche Scientifique
(1S)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of (1S)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine involves its interaction with biological receptors through hydrogen bonding and dipole interactions. The triazole ring acts as a pharmacophore, binding to specific molecular targets and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluconazole: An antifungal agent containing a 1,2,4-triazole ring.
Anastrozole: An aromatase inhibitor used in the treatment of breast cancer.
Flupoxam: An herbicide with a 1,2,4-triazole structure.
Uniqueness
(1S)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine is unique due to its specific arrangement of the triazole ring, phenyl group, and ethanamine moiety. This unique structure allows for distinct interactions with biological targets, making it a valuable compound in drug discovery and development .
Propriétés
Formule moléculaire |
C10H12N4 |
|---|---|
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
(1S)-1-[4-(1,2,4-triazol-1-yl)phenyl]ethanamine |
InChI |
InChI=1S/C10H12N4/c1-8(11)9-2-4-10(5-3-9)14-7-12-6-13-14/h2-8H,11H2,1H3/t8-/m0/s1 |
Clé InChI |
LWCNLFHKRQJWOW-QMMMGPOBSA-N |
SMILES isomérique |
C[C@@H](C1=CC=C(C=C1)N2C=NC=N2)N |
SMILES canonique |
CC(C1=CC=C(C=C1)N2C=NC=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-3-({[(3-chlorophenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B13163569.png)
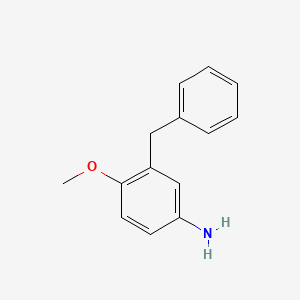
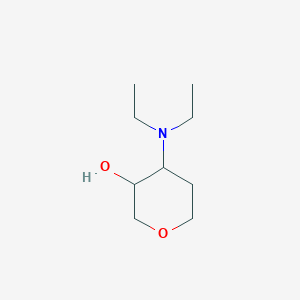
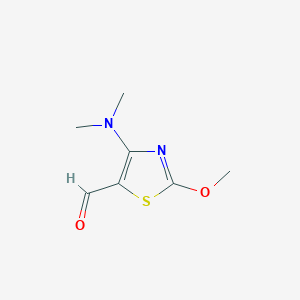
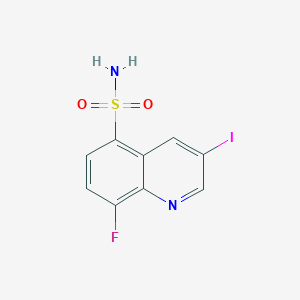

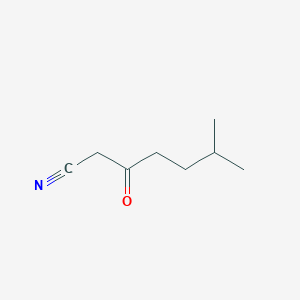


![4-[(1R)-2-Bromo-1-hydroxyethyl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B13163626.png)
